Boc-Orn-OH
Description
Significance of Boc-Orn-OH as a Protected Amino Acid Building Block
This compound is a valuable building block, particularly in Solid-Phase Peptide Synthesis (SPPS) smolecule.comchemimpex.com. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The alpha-amino group of each incoming amino acid must be temporarily protected to ensure that peptide bond formation occurs specifically with the C-terminus of the preceding amino acid on the resin. The Boc group serves as this temporary protection in Boc chemistry peptide.comnih.gov.
The Boc group is acid-labile, meaning it can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) peptide.comnih.gov. This selective deprotection step is performed before the coupling of the next protected amino acid in the sequence. The differential reactivity offered by the Boc-protected alpha-amine and the free delta-amine of ornithine allows for orthogonal protection strategies, where the side chain can be protected with a different group removable under distinct conditions peptide.comresearchgate.net. This orthogonality is essential for synthesizing complex peptides, including branched or cyclic structures, where selective manipulation of the side chain is necessary thieme-connect.com.
Historical Context of this compound in Peptide Chemistry Development
The development of protecting groups has been intrinsically linked to the progress of peptide synthesis researchgate.net. The tert-butyloxycarbonyl (Boc) group emerged as a prominent alpha-amino protecting group, notably in the context of SPPS pioneered by Merrifield nih.gov. The Boc/Benzyl strategy, which utilizes the acid-labile Boc group for alpha-amino protection and more acid-stable benzyl-based groups for side-chain protection, was a cornerstone of early automated peptide synthesis peptide.comnih.gov.
This compound, with its Boc protection on the alpha-amine, fits within this historical framework as a derivative developed to enable the incorporation of ornithine into peptides using Boc-based synthetic routes. While other protecting group strategies like Fmoc chemistry (using the base-labile Fmoc group) are also widely used today, Boc chemistry, including the use of building blocks like this compound, played a significant role in the advancement of peptide synthesis techniques, allowing for the routine preparation of peptides in the laboratory peptide.comnih.gov.
Overview of Research Trajectories for this compound
Contemporary research utilizing this compound spans several areas, primarily centered around its application as a versatile building block in chemical synthesis. Its primary trajectory remains in peptide synthesis, serving as a component for constructing various peptide sequences, including those with potential therapeutic applications chemimpex.comcymitquimica.com.
Beyond standard linear peptide synthesis, this compound is employed in the design and synthesis of peptide analogs, allowing researchers to explore the impact of incorporating an ornithine residue on peptide structure, function, and biological activity smolecule.com. The presence of the reactive delta-amino group, either free or orthogonally protected, provides a handle for further modifications, such as cyclization, conjugation, or incorporation into branched structures thieme-connect.com.
Furthermore, this compound has found utility in the synthesis of Peptide Nucleic Acids (PNAs), synthetic biomolecules with potential in medicine and molecular biology smolecule.com. Its structural features can be leveraged in the solid-phase synthesis strategies employed for PNA construction smolecule.com. Research also indicates its use in bioconjugation strategies, facilitating the modification of biomolecules, and in studies aimed at enhancing the cellular permeability of peptides smolecule.comchemimpex.comchemicalbook.comcaymanchem.com.
Chemical Properties of Nα-Boc-L-Ornithine (this compound)
Here are some computed and experimental properties of Nα-Boc-L-Ornithine:
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 232.28 g/mol nih.gov |
| Appearance | White to off-white powder chemimpex.com |
| PubChem CID | 7018784 nih.govcenmed.com |
| XLogP3-AA (predicted) | -1.9 nih.gov |
| Hydrogen Bond Donor Count | 3 nih.gov |
| Hydrogen Bond Acceptor Count | 5 nih.gov |
| Rotatable Bond Count | 7 nih.gov |
| Monoisotopic Mass | 232.14230712 Da nih.gov |
| Topological Polar Surface Area | 102 Ų nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVNPYPOOQUJF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427026 | |
| Record name | Boc-Orn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21887-64-9 | |
| Record name | Boc-Orn-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Orn-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Boc Orn Oh and Its Derivatives
Stereoselective Synthesis of Boc-Orn-OH and its Enantiomers
Stereoselective synthesis is crucial for obtaining pure enantiomers of this compound, particularly the L- and D-forms, which are essential for synthesizing stereochemically defined peptides and other chiral molecules. chemimpex.comchemimpex.com The inherent chirality of the starting material, L- or D-ornithine, is typically preserved during the Boc protection step. nih.govacs.org However, synthetic routes involving the formation of the ornithine backbone or modifications to the side chain require careful control to maintain or establish the desired stereochemistry. csic.esontosight.ai
Enantioselective Approaches in Alpha-Amino Group Protection
While the direct Boc protection of commercially available enantiopure L- or D-ornithine hydrochloride is a common method for obtaining Nα-Boc-L- or D-ornithine, maintaining enantiopurity during the protection of the alpha-amino group is critical. nih.govacs.org The reaction with Boc anhydride (B1165640) is generally straightforward and proceeds without significant racemization at the alpha-carbon when starting from enantiopure ornithine. organic-chemistry.org However, if the synthetic route involves the construction of the amino acid core, enantioselective methods for introducing or protecting the alpha-amino group would be necessary. For example, enzymatic methods can be leveraged to ensure stereochemical fidelity during the synthesis of ornithine derivatives.
Control of Stereochemistry during Ornithine Backbone Formation
Controlling stereochemistry is particularly important when synthesizing ornithine derivatives where the chiral center at the alpha-carbon is created during the synthesis or when modifications are made to the ornithine side chain. Studies on the synthesis of ornithine derivatives highlight the need for careful control of reaction conditions to ensure the correct stereochemistry and minimize side reactions. ontosight.ai For instance, stereospecific synthesis approaches have been developed for creating cyclic ornithine derivatives, where the stereochemistry of the alpha-carbon and other chiral centers is precisely controlled. csic.escapes.gov.br Research has shown that racemization can occur during certain steps, such as intramolecular reductive amination processes involved in the formation of cyclic structures derived from ornithine. csic.es Techniques like using chiral derivatizing agents have been employed to study and understand the step at which racemization occurs. csic.es
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound and its derivatives is gaining importance to reduce environmental impact and improve sustainability. magtech.com.cn This involves designing synthetic routes that minimize waste, use safer solvents, and employ milder reaction conditions. smolecule.comCurrent time information in Ottawa, CA.wikipedia.org
Atom Economy Maximization in this compound Synthetic Routes
Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of the mass of the reactants that ends up in the desired product. rsc.org Maximizing atom economy in this compound synthesis means designing routes where most atoms of the starting materials are incorporated into the final product, minimizing the generation of by-products and waste. smolecule.comCurrent time information in Ottawa, CA.rsc.org While the simple Boc protection of ornithine with Boc anhydride is relatively atom-efficient as the tert-butoxycarbonyl group is directly added to the amino acid, multi-step syntheses of complex this compound derivatives can involve reactions with lower atom economy. organic-chemistry.orgrsc.org Strategies to improve atom economy include using addition reactions instead of substitution or elimination reactions where possible, as addition reactions tend to have higher atom economy. rsc.org
Solvent-Free and Aqueous-Phase Reaction Development
Developing solvent-free or aqueous-phase reactions for this compound synthesis aligns with green chemistry principles by reducing or eliminating the use of organic solvents, which can be toxic, flammable, and environmentally harmful. smolecule.comCurrent time information in Ottawa, CA. Some methods for the Boc protection of amines and amino acids, including potentially ornithine, have been developed using catalyst and solvent-free media under mild reaction conditions, resulting in high yields. smolecule.com Microwave-assisted synthesis in water has also been explored for the cyclization of protected peptides containing ornithine derivatives, demonstrating the potential for aqueous-phase reactions in the synthesis of related compounds. mdpi.com
Catalyst-Free and Mild Reaction Conditions in this compound Synthesis
Utilizing catalyst-free and mild reaction conditions in the synthesis of this compound and its derivatives contributes to greener processes by reducing the need for potentially hazardous catalysts and lowering energy consumption. wikipedia.org Mild conditions, such as lower temperatures and atmospheric pressure, can also improve safety and reduce the formation of unwanted side products. Some green and eco-friendly routes for the Boc protection of amines and amino acids have been reported to use catalyst and solvent-free media under mild reaction conditions, achieving almost quantitative protection. smolecule.com The reaction of alpha,omega-diamino acids like ornithine with certain carbamoylating agents to introduce a protected group can be carried out under mild reaction conditions and avoids the use of phosgene. google.com
Data Tables
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Boc-L-Ornithine | C₁₀H₂₀N₂O₄ | 232.28 | 2756114 advancedchemtech.com, 7018784 cenmed.com, 21887-64-9 smolecule.com |
| Boc-D-Ornithine | C₁₀H₂₀N₂O₄ | 232.28 | 7018784 (Isomeric SMILES indicates L-form in some sources, but CID can represent the compound regardless of specified stereochemistry unless explicitly for one enantiomer) |
| This compound (Racemic) | C₁₀H₂₀N₂O₄ | 232.28 | 7018784 (Represents the compound structure) |
| L-Ornithine | C₅H₁₂N₂O₂ | 132.161 | 6262 mpg.de |
| D-Ornithine | C₅H₁₂N₂O₂ | 132.161 | 389 wikipedia.org (for L-Ornithine, D-enantiomer would have a different CID) |
| Ornithine (Racemic) | C₅H₁₂N₂O₂ | 132.161 | 71598 fishersci.se (for DL-Ornithine hydrochloride, free amino acid would have a different CID) |
| Boc anhydride | C₁₀H₁₈O₅ | 218.25 | 90495 wikipedia.orgfishersci.atfishersci.co.uk |
Detailed Research Findings
Research has explored various synthetic routes to this compound and its derivatives, often driven by the need for specific protecting group strategies or the synthesis of complex molecules. For instance, the synthesis of Nα-Boc-Nδ-Fmoc-L-ornithine, a derivative with orthogonal protection, has been reported as a key building block in peptide synthesis. peptide.com Another study details the synthesis of Nα-tert-Butoxycarbonyl-N⁵-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid from Boc-L-ornithine via reductive amination. researchgate.net
In the context of synthesizing hydroxamate-derived siderophore components, a practical large-scale synthesis utilizing an indirect oxidation method starting from N²-Boc-D- or L-ornithine has been described. nih.govacs.orgresearchgate.net This method involves converting the primary amine to an imine, followed by oxidation and isomerization to a nitrone, and subsequent hydrolysis to yield the hydroxylamine. nih.govacs.org
Studies on stereochemistry control during the formation of cyclic structures from ornithine derivatives, such as the 3-oxoindolizidine skeleton, have shown that racemization can occur during the intramolecular reductive amination step. csic.es Using chiral derivatizing agents helped in identifying this temperature-dependent racemization step. csic.es
The application of green chemistry principles is evident in the exploration of catalyst and solvent-free conditions for Boc protection. smolecule.com Additionally, microwave-assisted cyclization in water of protected peptides containing Boc-Orn(Cbz)-OH has demonstrated the potential for environmentally friendly approaches in the synthesis of ornithine-containing peptides. mdpi.com
Renewable Feedstock Utilization for Ornithine Precursors
The increasing demand for sustainable chemical production has led to research into utilizing renewable feedstocks for producing amino acids like ornithine, a precursor to this compound. Microbial fermentation presents a promising and environmentally friendly route for L-ornithine production. researchgate.netresearchgate.net
Studies have explored the use of various renewable carbon sources, including glucose, xylose, arabinose, glycerol, and mannitol, often derived from lignocellulosic biomass and agricultural waste streams, for microbial fermentation to produce L-ornithine. frontiersin.orguni-bielefeld.deuni-bielefeld.denih.govulisboa.pt Metabolically engineered strains of microorganisms, particularly Corynebacterium glutamicum and Escherichia coli, have been developed to enhance L-ornithine production titers from these sustainable resources. researchgate.netresearchgate.netnih.govd-nb.inforesearchgate.net For instance, engineered C. glutamicum strains have demonstrated the ability to utilize arabinose and xylose simultaneously, leading to improved production of L-ornithine. frontiersin.org Another study successfully produced L-ornithine from white cabbage residues through anaerobic fermentation using Pediococcus pentosaceus, highlighting the potential of utilizing food industry byproducts as feedstocks. nih.gov
Despite progress, challenges remain in optimizing microbial fermentation processes to achieve high industrial production capacities of L-ornithine from renewable resources. researchgate.netresearchgate.net
Energy-Efficient Processes for this compound Production
Developing energy-efficient synthetic routes for this compound production is crucial for reducing the environmental impact and cost of its manufacturing. While specific detailed research findings solely focused on the energy efficiency of large-scale this compound synthesis are not extensively detailed in the provided context, general principles of green chemistry and process optimization in chemical synthesis are relevant.
The synthesis of this compound typically involves protection, reaction, and purification steps. smolecule.com Optimizing these steps to minimize energy consumption can involve various strategies:
Reaction Conditions: Utilizing milder reaction conditions, such as lower temperatures and pressures, can significantly reduce energy input.
Catalysis: Employing efficient catalysts can accelerate reactions, potentially lowering energy requirements and increasing yields.
Solvent Selection: Opting for environmentally friendly and easily recyclable solvents, or even solvent-free conditions where possible, can contribute to energy efficiency by reducing the energy needed for solvent recovery and disposal. Research indicates that Boc protection of amines can be achieved in catalyst and solvent-free media under mild conditions, leading to almost quantitative yields for various amines, amino acids, and amino alcohols. smolecule.com
Process Integration and Continuous Flow: Integrating multiple synthesis steps and utilizing continuous flow reactors instead of batch processes can improve energy efficiency through better heat transfer and reduced processing time.
Microwave-assisted synthesis has been explored for producing diketopiperazines from Boc-protected dipeptidyl esters, including Boc-Orn(Cbz)-Val-OtBu, demonstrating the potential for rapid and efficient reactions under microwave irradiation, which can be an energy-efficient heating method in certain applications. nih.gov
Protection Strategies for this compound Side Chains
In peptide synthesis, the presence of the delta-amino group in the ornithine side chain necessitates orthogonal protection strategies to allow for selective deprotection and coupling reactions. While this compound has the alpha-amino group protected with a Boc group, the delta-amino group is unprotected. smolecule.com To utilize this compound as a building block for incorporating ornithine into peptides with further modifications on the side chain, the delta-amino group must also be protected with a suitable protecting group that can be selectively removed without affecting the Boc group on the alpha-amino group or the peptide backbone.
Orthogonal Protecting Groups in this compound Synthesis
Orthogonal protecting groups are crucial in peptide synthesis as they can be removed selectively under different sets of conditions without cleaving other protecting groups present in the molecule. peptide.comub.edu In the context of this compound derivatives, where the alpha-amino group is protected by the acid-labile Boc group, the side-chain delta-amino group requires a protecting group removable under orthogonal conditions.
Common orthogonal protecting groups used for the side chain of ornithine derivatives in Boc chemistry include Benzyloxycarbonyl (Z) and 2-Chlorobenzyloxycarbonyl (2-Cl-Z). peptide.com The Fmoc group, typically used for alpha-amino protection in Fmoc chemistry, can also be used as a side-chain protecting group in Boc chemistry due to its stability under acidic conditions used to remove the Boc group. peptide.comug.edu.pl
The orthogonality of these groups allows for the selective manipulation of either the alpha-amino or the delta-amino group. For example, the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid), while the Fmoc group is cleaved by a base (e.g., piperidine). smolecule.comug.edu.plthermofisher.com The Z and 2-Cl-Z groups are typically removed by strong acids like HF or TFMSA, or by hydrogenolysis, and the 2-Cl-Z group offers greater resistance to the acidic conditions used for Boc removal compared to the Z group. peptide.comug.edu.pl
Selective Deprotection Methodologies (e.g., Fmoc, Z, 2-Cl-Z)
Selective deprotection is a cornerstone of complex peptide synthesis, allowing for the controlled assembly of amino acid chains and subsequent modifications. For this compound derivatives with a protected delta-amino group, the choice of deprotection strategy depends on the protecting group used.
Boc Deprotection: The Boc group on the alpha-amino group of this compound is typically removed using mild to strong organic acids, such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol. smolecule.comug.edu.plthermofisher.com The concentration of the acid and the reaction time can be adjusted for selective cleavage. ug.edu.plthermofisher.com
Fmoc Deprotection: When the delta-amino group is protected with an Fmoc group, as in Boc-Orn(Fmoc)-OH, it is selectively removed by treatment with a base, most commonly piperidine. ug.edu.plthermofisher.com The Boc group is stable under these basic conditions. ug.edu.pl
Z and 2-Cl-Z Deprotection: The Z and 2-Cl-Z groups, used for side-chain protection in Boc chemistry (e.g., Boc-Orn(Z)-OH, Boc-Orn(2-Cl-Z)-OH), are generally removed by strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comug.edu.pl Hydrogenolysis can also be used for Z group removal. ug.edu.pl The 2-Cl-Z group is more resistant to the acidic conditions used for Boc removal, making it a popular choice in Boc solid-phase peptide synthesis. peptide.comug.edu.pl
The selection of the deprotection method is critical to ensure that only the desired protecting group is removed, leaving other labile groups and the peptide chain intact.
Advanced Boc-Orn(Fmoc)-OH Synthesis and Applications
Boc-Orn(Fmoc)-OH features orthogonal protection of both the alpha-amino (Boc) and delta-amino (Fmoc) groups of ornithine. This dual protection strategy is particularly useful in solid-phase peptide synthesis (SPPS), allowing for selective removal of either the Boc or Fmoc group for differential coupling or modification. smolecule.com
The synthesis of Boc-Orn(Fmoc)-OH typically involves protecting L-ornithine with both Boc and Fmoc groups. One method involves dissolving L-ornithine in acetonitrile, adding di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the alpha-amino group, followed by the introduction of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) to protect the delta-amino group. smolecule.comchemicalbook.com Purification is often achieved through recrystallization. smolecule.comchemicalbook.com
Boc-Orn(Fmoc)-OH is a valuable building block in SPPS, enabling the creation of peptides with modified ornithine residues. smolecule.comchemdad.com The selective removal of the Fmoc group under mild basic conditions allows for the introduction of various functionalities or the cyclization of peptides through the ornithine side chain while the alpha-Boc group remains intact. smolecule.com
Applications of Boc-Orn(Fmoc)-OH include its use in preparing cyclic peptides and modified arginine derivatives. chemicalbook.compeptide.com It has also been utilized to conjugate ornithine to peptides, enhancing their cell permeability, which is relevant in drug delivery systems and cellular studies. chemicalbook.comcaymanchem.com
Interactive Table: Properties of Boc-Orn(Fmoc)-OH
| Property | Value | Source |
| CAS Number | 150828-96-9 | chemdad.comsigmaaldrich.com |
| Molecular Formula | C₂₅H₃₀N₂O₆ | chemdad.comsigmaaldrich.com |
| Molecular Weight | 454.52 g/mol | chemdad.com |
| Melting Point | 150-154 °C | chemdad.comsigmaaldrich.com |
| Purity (TLC) | ≥99.0% | sigmaaldrich.com |
| Appearance | White to off-white powder | chemdad.com |
| Storage Temp. | Sealed in dry, 2-8°C | chemdad.com |
| Application(s) | Peptide synthesis | chemdad.comsigmaaldrich.com |
Large-Scale and Convergent Synthetic Approaches for this compound Intermediates
The synthesis of Nα-Boc-L-ornithine (this compound) and its protected derivatives on a large scale is crucial for their application as building blocks in peptide synthesis and the production of various biologically active molecules, including pharmaceuticals. While solid-phase peptide synthesis (SPPS) is prevalent for smaller scales, large-scale and industrial production often necessitates optimized solution-phase or hybrid approaches to enhance efficiency, reduce costs, and manage scalability challenges such as purification and solvent handling. nih.govacs.orgpolypeptide.comug.edu.pl
Convergent synthesis strategies, which involve the preparation of smaller, protected fragments followed by their coupling, are particularly valuable for the large-scale synthesis of complex peptides containing residues like this compound. This approach allows for better control and characterization of intermediates, as more reactions can be performed in solution. ub.eduresearchgate.net
One established method for the preparation of protected ornithine derivatives on a larger scale involves the use of copper(II) complexes to selectively protect the α-amino group of L-ornithine, allowing for subsequent derivatization of the ω-amino group. This classical method, while effective for selective protection, can be lengthy and requires careful purification to remove residual copper, which can be toxic. google.comresearchgate.net Improved scalable syntheses utilizing copper(II) complexes have been reported, achieving high yields and purity for Nε-tert-butoxycarbonyl-L-ornithine copper(II) complex, which serves as an intermediate for obtaining various Nα-protected this compound derivatives. researchgate.net
Alternative strategies for regioselective protection of α,ω-diamino acids like ornithine have been explored to overcome the limitations of the copper complex method. For instance, the reaction of L-ornithine with di-tert-butyl dicarbonate in the presence of benzotriazole (B28993) has been investigated for the regioselective introduction of the Boc group. However, this method applied to lysine (B10760008) showed the presence of unprotected and di-Boc protected byproducts, indicating challenges in achieving complete regioselectivity for ornithine. google.com
Convergent approaches have been successfully applied in the synthesis of complex macrocyclic peptides incorporating this compound. In one example, Boc-Orn(Boc)-OH was utilized as part of a tripeptide fragment, Ac-Phe-Orn(Boc)-Pro-OH, which was then coupled with another fragment in a solution-phase synthesis to form a linear hexapeptide precursor for a cyclic peptide. nih.govacs.orgresearchgate.net This strategy allowed for the efficient preparation of the target compound on a 50-100 g scale without the need for purification of all intermediates, highlighting the benefits of convergent routes for larger-scale production. nih.govacs.orgresearchgate.net
Another example of a scalable synthesis involving protected ornithine derivatives is the preparation of Nα-(9-fluorenylmethoxy)carbonyl-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH), a common building block in Fmoc-based peptide synthesis. A reported method describes the synthesis of this intermediate starting from L-ornithine, involving the protection of the α-amine with Boc₂O in the presence of sodium bicarbonate, followed by reaction with Fmoc-OSu after removal of copper ions from a complex intermediate. chemicalbook.com This method is presented as a route to obtain a peptide head intermediate useful for synthesizing various organic compounds. chemicalbook.com
Research into scalable protocols for the synthesis of selectively methylated ornithine derivatives has also been reported, starting from commercially available materials. uq.edu.au These approaches often involve the formation of cyclic intermediates followed by ring-opening reactions, demonstrating the use of multi-step "one-pot" sequences that can be scaled up to multi-gram quantities. uq.edu.au
The development of efficient, high-yielding synthetic routes for this compound and its protected forms remains an active area of research, driven by the increasing demand for these intermediates in the synthesis of complex peptides and peptidomimetics for pharmaceutical and research applications. Key considerations for large-scale synthesis include the cost and availability of starting materials, the efficiency and yield of each step, ease of purification, and the minimization of environmentally hazardous reagents and byproducts.
Boc Orn Oh in Complex Peptide and Peptidomimetic Synthesis
Role of Boc-Orn-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for assembling peptide chains by sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. This compound plays a significant role in SPPS, particularly when incorporating ornithine residues that require differential protection of the alpha and delta amino groups. The Boc group on the alpha-amine is typically a temporary protecting group removed in each cycle to allow for the coupling of the next amino acid, while the delta-amino group of ornithine requires a semi-permanent protecting group to prevent unwanted reactions during chain elongation. peptide.com
Integration into Fmoc-based SPPS
While Boc chemistry was historically significant, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy has become more prevalent in SPPS due to its milder deprotection conditions. iris-biotech.de In Fmoc-based SPPS, this compound is not typically used as a standard building block for the main peptide chain elongation, as the alpha-amino group is protected with the Fmoc group. Instead, Fmoc-protected ornithine derivatives with a protected delta-amino group, such as Fmoc-Orn(Boc)-OH, Fmoc-Orn(Aloc)-OH, or Fmoc-Orn(Dde)-OH, are commonly employed. peptide.com, caymanchem.com, Fmoc-Orn(Boc)-OH, for instance, is a standard building block for introducing ornithine residues in Fmoc SPPS. The Fmoc group is removed with a base (like piperidine), while the Boc group on the delta-amine remains intact until a later stage, often during cleavage from the resin or for selective on-resin modification. peptide.com, iris-biotech.de
However, Boc-Orn(Fmoc)-OH can be used as the first amino acid loaded onto certain resins, such as 2-chlorotrityl chloride resin, particularly in the synthesis of macrocyclic peptides. uci.edu, nih.gov, nih.gov In this scenario, the Boc group protects the alpha-amine during the initial loading, and the Fmoc group on the delta-amine can be selectively removed later for cyclization or branching. uci.edu, nih.gov
Challenges and Optimization in this compound Coupling
When this compound (with a free delta-amine) or ornithine derivatives are used in SPPS, challenges primarily relate to the potential reactivity of the unprotected or differentially protected side chain amine during coupling steps. Efficient coupling requires appropriate activation of the carboxyl group of the incoming amino acid and conditions that minimize side reactions, such as racemization or reaction with the ornithine delta-amine. cem.com
Optimization of coupling conditions often involves the choice of coupling reagents, solvents, and reaction times. Standard coupling reagents like HBTU, HATU, or PyAOP in combination with bases like DIPEA or NMM are commonly used in SPPS. ethz.ch, mdpi.com For challenging couplings, including those involving hindered or unusual amino acids like protected ornithine derivatives, optimization might involve using different coupling reagents, double coupling steps, or elevated temperatures, potentially with microwave irradiation to enhance reaction kinetics. nih.gov
Macrocyclic Peptide Synthesis utilizing this compound
This compound and its protected derivatives, such as Boc-Orn(Fmoc)-OH or Boc-Orn(Aloc)-OH, are valuable in the synthesis of macrocyclic peptides. Macrocyclization often involves forming an amide bond between the N- and C-termini of a linear peptide precursor, or between a side chain and one of the termini. nih.gov Ornithine, with its reactive delta-amino group, is frequently incorporated to facilitate side-chain-to-terminus or side-chain-to-side-chain cyclizations.
In strategies where cyclization occurs on the solid support, a protected ornithine derivative is incorporated, and the protecting group on the delta-amine is selectively removed to allow it to react with an activated carboxyl group elsewhere in the peptide chain. For example, Boc-Orn(Fmoc)-OH can be loaded onto a resin, the peptide chain extended, the Fmoc group removed from the delta-amine, and then cyclization performed. uci.edu, nih.gov, nih.gov The choice of resin and orthogonal protecting groups is crucial for successful on-resin cyclization. researchgate.net
Alternatively, a linear peptide containing a protected ornithine residue can be cleaved from the resin, and cyclization performed in solution. nih.gov The Boc group on the alpha-amine of this compound makes it suitable for preparing protected peptide fragments for such solution-phase cyclizations or fragment condensations. peptide.com, researchgate.net
Synthesis of Branched Peptides with this compound
This compound is also used in the synthesis of branched peptides, where amino acid side chains are utilized as attachment points for additional peptide chains or other molecules. biotage.com The delta-amino group of ornithine provides a convenient branching point. In SPPS, a protected ornithine derivative, such as Fmoc-Orn(Aloc)-OH or Fmoc-Orn(Dde)-OH, is incorporated into the main peptide sequence. peptide.com, biotage.com After elongation of the main chain, the orthogonal protecting group on the ornithine side chain (e.g., Aloc or Dde) is selectively removed without affecting the alpha-Fmoc protection or the peptide-resin linkage. peptide.com, This liberated delta-amine can then be coupled with activated amino acids or peptide fragments to build the branch. This compound could potentially be used to introduce a Boc-protected branch, which could be selectively deprotected later.
Solution-Phase Peptide Synthesis with this compound
While SPPS is dominant for shorter to medium-length peptides, solution-phase peptide synthesis remains valuable, particularly for large-scale production or the synthesis of peptide fragments. smolecule.com this compound can be employed in solution-phase synthesis as a protected amino acid building block. Its solubility in organic solvents commonly used in solution-phase coupling reactions facilitates its use. smolecule.com
Convergent Strategies for Peptide Fragment Condensation
This compound is relevant in convergent synthesis strategies, where protected peptide fragments are synthesized separately (either by SPPS or solution phase) and then coupled together in solution to form a larger peptide. google.com, researchgate.net In such strategies, this compound or peptide fragments containing a Boc-protected ornithine residue can serve as one of the coupling partners. The Boc group on the N-terminus of a fragment allows for its solubility in organic solvents and prevents self-coupling during the fragment condensation reaction. peptide.com, researchgate.net The delta-amino group of ornithine in a fragment would typically be protected with a group compatible with the Boc strategy, such as Z or 2-Cl-Z. peptide.com, The coupling of these protected fragments in solution requires careful optimization of coupling reagents and conditions to achieve high yields and minimize epimerization. google.com, ub.edu
This compound in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structural or functional properties of peptides but often possess improved characteristics such as enhanced stability, bioavailability, and modified biological activity. upc.edu The incorporation of unnatural amino acids, like protected ornithine derivatives, is a key strategy in peptidomimetic design to overcome the limitations of natural peptides, such as proteolytic degradation. upc.eduuq.edu.au this compound serves as a versatile building block for introducing the ornithine structure into peptidomimetic scaffolds.
Incorporation into Unnatural Amino Acid Frameworks
This compound can be incorporated into various unnatural amino acid frameworks, contributing to the structural diversity and functional properties of peptidomimetics. The presence of the protected α-amino group and the modifiable δ-amino group allows for the creation of novel amino acid derivatives. For instance, Boc-Orn(Z)-OH has been used in the synthesis of β-peptides, which are peptidomimetics containing β-amino acids. researchgate.netresearchgate.netresearchgate.netresearchgate.net These β-amino acids, with an extra carbon atom in the backbone, can induce different conformational preferences compared to α-peptides and offer increased stability against enzymatic degradation. upc.eduresearchgate.net this compound can also be a precursor for synthesizing cyclic amino acid derivatives or other constrained structures that are then incorporated into peptidomimetics. acs.orgcsic.es The ability to selectively deprotect and functionalize the α or δ amino groups allows for the synthesis of complex molecules with tailored properties.
Peptidomimetic Scaffolds based on Ornithine
Ornithine, and its protected forms like this compound, can serve as a central component for constructing peptidomimetic scaffolds. The diamino nature of ornithine provides two potential sites for elongation or cyclization, enabling the creation of branched or cyclic structures that can rigidify the molecule and constrain its conformation. nsf.govresearchgate.net For example, ornithine connected via its δ-amine (δ-Orn) has been used to create constrained β-hairpin peptides, which are important structural motifs in protein-protein interactions. nih.govnih.gov By using this compound or similar protected derivatives, researchers can precisely control the formation of amide bonds at specific amino groups, leading to well-defined peptidomimetic scaffolds. These scaffolds can mimic the presentation of key residues in a peptide or protein, allowing for the design of molecules that can interact with biological targets. mdpi.comresearchgate.net
Design of Conformational Constraints using this compound
Conformational constraints are crucial in peptidomimetic design to reduce flexibility, preorganize the molecule into a bioactive conformation, and improve binding affinity and selectivity. This compound can be utilized to introduce such constraints. The δ-amino group of ornithine can be linked to other parts of the peptide chain or to a non-peptidic scaffold, forming a ring structure that restricts the conformational freedom of the molecule. nih.govnih.gov For instance, cyclization through the δ-amino group of an ornithine residue is a common strategy in the synthesis of cyclic peptides and peptidomimetics. advancedchemtech.comnih.gov This cyclization can stabilize specific secondary structures, such as β-turns or β-hairpins, which are often involved in molecular recognition. nih.gov The stereochemistry of the ornithine residue also plays a role in the resulting conformation of the peptidomimetic. csic.es By strategically placing this compound within a sequence and utilizing its δ-amino group for cyclization or branching, researchers can design molecules with desired three-dimensional structures and improved biological activity.
Application in Combinatorial Library Synthesis (e.g., OBOC)
This compound is a valuable building block in combinatorial library synthesis, particularly in techniques like the one-bead one-compound (OBOC) method. nih.govgoogle.comunmc.edu OBOC libraries involve synthesizing a vast number of different compounds, with each compound displayed on a single resin bead. nih.govdiva-portal.org This method allows for the rapid screening of large chemical space to identify ligands that bind to a target molecule. nih.govnih.gov this compound, with its protected α-amino group and available δ-amino group (or orthogonally protected δ-amino group), can be readily incorporated into peptide or peptidomimetic sequences on the solid support during split-and-mix synthesis. nih.govnih.govdiva-portal.org The ability to deprotect and functionalize the δ-amino group independently allows for the introduction of diverse substituents or for branching the peptide chain, increasing the complexity and diversity of the library. unmc.edu This makes this compound a useful component for generating libraries of peptidomimetics with varied structures and potential biological activities. google.com
Derivatization and Functionalization of Boc Orn Oh for Novel Biomolecules
Development of Ornithine-Containing Unnatural Amino Acids
Siderophore Precursors and Analogs
Boc-Orn-OH serves as a valuable precursor for the synthesis of siderophores and their analogs. Siderophores are high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from the environment. Many hydroxamate-type siderophores incorporate modified ornithine residues, specifically Nδ-hydroxy-Nδ-acyl ornithine. csic.es
The synthesis of these ornithine-derived hydroxamate units often begins with protected ornithine derivatives like this compound. The delta-amino group of ornithine is a key site for functionalization to introduce the hydroxamate moiety, which is essential for chelating ferric iron (Fe³⁺). csic.esfrontiersin.org For instance, the synthesis of the δ-acyl-δ-N-hydroxy-ornithine building block typically involves converting the ornithine side chain amine to an N-hydroxyl alkylamine and subsequently to an N-acyl-N-hydroxyl alkylamine. csic.es Benzoyl peroxide oxidation in a biphasic mixture at pH 10.5 is a common method for hydroxylating the delta-amine. csic.es
Boc-protected ornithine derivatives have been used in the synthesis of marine siderophores like amphibactin-T and moanachelin ala-B. researchgate.netrsc.org These syntheses often employ solid-phase peptide synthesis (SPPS) techniques, where appropriately protected ornithine building blocks, such as Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine, derived from protected ornithine, are crucial. researchgate.netrsc.org The use of Boc-L-Orn-OtBu has also been reported for the synthesis of Boc-L-Orn(OBz)-OtBu, an intermediate in the preparation of Nδ-(acetyl)-Nδ-(hydroxy-protected)-ornithine. rsc.org
Synthetic siderophore mimics based on Nδ-acetyl-Nδ-hydroxy-L-ornithine have been designed and synthesized, demonstrating the utility of modified ornithine in creating compounds that can mimic the iron-binding properties of natural siderophores like ferrichrome and coprogen. frontiersin.org These synthetic analogs can coordinate with metal ions, and the arrangement of hydroxamate groups influences binding efficiency.
N-Hydroxylated Ornithine Derivatives
N-hydroxylated ornithine derivatives, particularly Nδ-hydroxy-L-ornithine, are important intermediates in the biosynthesis of various natural products, including siderophores and other non-ribosomal peptides like piperazic acid. nih.govresearchgate.net this compound and its derivatives play a role in the synthetic routes to these hydroxylated compounds.
The enzymatic hydroxylation of L-ornithine at the delta position is a key step in the biosynthesis of Nδ-hydroxy-L-ornithine, catalyzed by enzymes like L-ornithine N⁵-hydroxylase. researchgate.netnih.gov While this is a biological process, synthetic strategies to produce Nδ-hydroxy-L-ornithine and its acylated forms often involve protected ornithine precursors.
One synthetic approach to N⁵-hydroxy-L-ornithine involves starting with Nα-Boc-L-ornithine, converting the primary amine to an imine, followed by oxidation and isomerization to the nitrone. nih.govacs.org This highlights how the Boc-protected form can be a starting material for introducing the N-hydroxyl group on the side chain.
Nδ-hydroxy-Nδ-acetyl-ornithine is a key component in the structure of some marine siderophores. rsc.org The synthesis of protected versions of this modified amino acid, essential for solid-phase peptide synthesis of these siderophores, relies on appropriately protected ornithine derivatives. rsc.org
Orthogonal Protection Strategies for Multi-functional Derivatization
This compound is a crucial component in orthogonal protection strategies, which are essential for the controlled, step-wise functionalization of multi-functional molecules, particularly in peptide synthesis. Orthogonal protection involves using protecting groups that can be removed under distinct sets of conditions, allowing for selective deprotection and modification of specific functional groups without affecting others. peptide.com
In Boc chemistry, where the alpha-amino group is protected by the acid-labile Boc group, the side chain of ornithine (the delta-amino group) needs to be protected with a group that is stable to the conditions used for Boc removal (typically trifluoroacetic acid) but can be removed under different conditions. peptide.combzchemicals.com Common side-chain protecting groups for ornithine in Boc chemistry include the benzyloxycarbonyl (Z) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups, which are typically removed by strong acid treatment (e.g., HF, TFMSOTf) or hydrogenolysis. peptide.combzchemicals.com
Alternatively, for solid-phase peptide synthesis using the Fmoc strategy (where the alpha-amino is protected by the base-labile Fmoc group), the ornithine side chain can be protected with Boc. peptide.combzchemicals.com In this orthogonal strategy, the Fmoc group is removed with a base (like piperidine), while the Boc group on the side chain remains intact and can be removed later with acid. peptide.combzchemicals.com This differential lability allows for selective functionalization at either the alpha-amino or the delta-amino position during peptide synthesis.
The synthesis of orthogonally protected ornithine derivatives, such as Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine, from commercially available protected ornithine precursors like Boc-Orn-OtBu demonstrates the application of these strategies in preparing building blocks for complex biomolecules like siderophores. researchgate.netrsc.org Another example is the synthesis of Bz(NO₂)-Orn(Boc)-OCH₂CN, which utilizes orthogonal protection for amino acylation reactions. ingentaconnect.comnih.govresearchgate.net These examples highlight how this compound, either directly or as a source of the ornithine core, is integral to synthetic schemes requiring selective functionalization through orthogonal protection.
Advanced Analytical and Structural Elucidation Techniques for Boc Orn Oh and Its Derivatives
Spectroscopic Characterization (NMR, MS, IR)
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and even the electronic environment of atoms within Boc-Orn-OH and its derivatives.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and studying the conformational preferences of molecules in solution. For this compound, 1H and 13C NMR spectroscopy are routinely used to confirm the presence and position of the Boc protecting group, the ornithine backbone, and the free carboxylic acid. Analysis of chemical shifts, coupling constants, and signal intensities in 1H NMR spectra allows for the assignment of specific protons and provides insights into their local electronic environment. nih.govcore.ac.ukresearchgate.net Two-dimensional NMR techniques, such as 1H, 1H-COSY and 1H, 13C-HSQC and HMBC, are invaluable for unambiguously assigning hydrogen and carbon signals and establishing connectivity within the molecule. researchgate.net
Conformational analysis using NMR can provide information about the preferred spatial arrangements of a molecule in solution and its sensitivity to environmental factors. diva-portal.orgumanitoba.ca While direct detailed conformational analysis of this compound itself was not extensively detailed in the search results, NMR-based conformational analysis is a recognized technique for studying flexible molecules like protected amino acids and peptides containing them. diva-portal.orgnsf.gov For instance, NMR has been used to investigate the conformation of peptide mimics incorporating δ-linked ornithine turns, which are structural motifs that can be introduced using protected ornithine derivatives like Boc-Orn(Fmoc)-OH. caymanchem.commdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and its derivatives and to gain structural information through the analysis of fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for these types of molecules, providing a protonated molecular ion peak ([M+H]+) that confirms the molecular weight. researchgate.netresearchgate.net
Analysis of the fragmentation pattern in MS/MS experiments can provide characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. libretexts.org This fragmentation data serves as a fingerprint for the compound and helps to confirm the presence of the Boc group, the ornithine residue, and other protecting groups or modifications. For example, the loss of the tert-butoxycarbonyl radical or CO2 from the molecular ion are common fragmentation pathways for Boc-protected compounds. While specific fragmentation data for this compound was not detailed in the provided snippets, MS is a standard technique for the characterization and confirmation of protected amino acids and peptides. researchgate.netresearchgate.netbiocrick.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. IR spectra exhibit absorption bands corresponding to the vibrations of specific bonds, such as the carbonyl stretch of the carboxylic acid and the urethane (B1682113) group (from the Boc protection), and the N-H stretches of the amine groups. nih.govscientificlabs.co.uk Analysis of the positions and intensities of these bands helps to confirm the presence of these functional groups and can provide information about hydrogen bonding or other molecular interactions. researchgate.net IR spectroscopy is often used as an identity test for the compound. scientificlabs.co.uk
Chromatographic Purity Assessment (HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives and for separating them from impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of purity. scientificlabs.co.ukruifuchemical.comrsc.org HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase. The purity is typically determined by the area percentage of the main peak in the chromatogram. For this compound and its derivatives, reversed-phase HPLC is commonly employed. rsc.org Purity levels of ≥98% by HPLC are frequently reported for commercially available this compound and its protected derivatives. scientificlabs.co.ukruifuchemical.com
Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of reactions, assess the purity of samples, and determine appropriate solvent systems for purification. rsc.org Compounds are separated on a thin layer of stationary phase coated on a plate, and visualized using UV light or staining reagents. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system. TLC is often used as a quick check for purity alongside HPLC. scientificlabs.co.ukscientificlabs.co.uk
X-ray Crystallography for Solid-State Conformation
X-ray crystallography is a technique that provides a three-dimensional structure of a molecule in the crystalline state. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the positions of atoms can be determined, providing detailed information about bond lengths, bond angles, and molecular conformation in the solid state.
While obtaining suitable crystals of this compound itself for X-ray crystallography might be challenging, this technique has been successfully applied to study the conformation of peptides incorporating protected ornithine residues. escholarship.orgresearchgate.net For example, X-ray crystallography has been used to elucidate the solid-state assembly and conformation of β-hairpin peptides constrained by δ-linked ornithine turns, providing insights into how these residues influence peptide structure. escholarship.org This demonstrates the utility of X-ray crystallography for understanding the structural impact of protected ornithine within larger molecular architectures.
Computational Chemistry Approaches for Conformation and Interactions
Computational chemistry methods, such as molecular mechanics, molecular dynamics, and quantum mechanics, are increasingly used to complement experimental techniques in understanding the conformational landscape and interactions of molecules like this compound and its derivatives. umanitoba.ca
Mechanistic and Theoretical Studies of Boc Orn Oh Reactions
Reaction Kinetics and Thermodynamics of Boc-Orn-OH Conversions
The reactivity of this compound in peptide synthesis is primarily governed by the activation of its carboxyl group, enabling the formation of a peptide bond with the amino group of another amino acid or peptide fragment smolecule.combachem.com. The kinetics of these coupling reactions are influenced by various factors, including the choice of coupling reagent, solvent, temperature, and the presence of additives or bases bachem.comwikipedia.org.
Thermodynamically, peptide bond formation is an unfavorable reaction, requiring activation to drive the equilibrium towards product formation wikipedia.org. Coupling reagents provide the necessary activation energy by forming reactive intermediates with lower free energy barriers for the nucleophilic attack by the amino group. The stability of these intermediates and the resulting peptide bond are key thermodynamic considerations.
Studies on related protected amino acids provide insights into the factors affecting reaction kinetics. For instance, the cleavage kinetics of protecting groups like Boc are influenced by the acid concentration and solvent composition nih.govub.edu. The removal of Boc groups from this compound is typically achieved using trifluoroacetic acid (TFA) smolecule.compeptide.com. The rate of this deprotection step is critical in SPPS, as incomplete deprotection can lead to deletion sequences.
Side Reaction Mitigation Strategies in this compound Chemistry
Despite the use of protecting groups, this compound and other protected amino acids are susceptible to various side reactions during peptide synthesis, leading to impurities and reduced yields bibliomed.org. Effective strategies are employed to mitigate these undesired pathways.
Minimizing Diketopiperazine and Aspartimide Formation
Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, particularly prevalent when the N-terminal amino acid is proline or a secondary amino acid, and the second amino acid is also prone to cyclization researchgate.netnih.govacs.orgpeptide.com. It involves the intramolecular cyclization of a dipeptide leading to the cleavage of a cyclic dipeptide from the growing peptide chain researchgate.netacs.org. While this compound itself is not typically at the N-terminus in standard SPPS elongation, ornithine residues can be involved in DKP formation if they become the second residue from the N-terminus in a growing peptide chain under certain conditions, especially if the preceding residue facilitates cyclization. The driving force for DKP formation is the intrinsic stability of the six-membered cyclic dipeptides researchgate.net.
Strategies to minimize DKP formation include the use of specific resins and optimized reaction conditions. For Boc-based synthesis, utilizing in situ neutralization protocols can suppress DKP formation peptide.com. Additionally, the steric bulk of certain linkers, such as the 2-chlorotrityl resin, can inhibit DKP formation, making them suitable for sequences prone to this side reaction peptide.comrapp-polymere.comnih.gov. The choice of solvent and temperature also impacts DKP formation rates digitellinc.com.
Aspartimide formation is another critical side reaction, primarily associated with aspartic acid residues, but relevant in the context of peptide synthesis involving various amino acids iris-biotech.de. It involves the intramolecular cyclization of an aspartic acid residue, forming a five-membered aspartimide ring iris-biotech.de. This can subsequently lead to isomerization and the formation of alpha and beta peptides iris-biotech.de. While this compound does not directly form an aspartimide, its incorporation into a peptide sequence containing aspartic acid can be affected by or influence aspartimide formation elsewhere in the chain. This side reaction is promoted by basic conditions, commonly encountered during Fmoc deprotection, but can also occur under acidic conditions iris-biotech.depeptide.com.
Racemization Control in Coupling Reactions
Racemization, the loss of stereochemical purity at the alpha-carbon of an amino acid, is a significant challenge in peptide synthesis, particularly during the activation and coupling steps bachem.combibliomed.orghighfine.comrsc.org. Activated carboxylic acid intermediates are susceptible to racemization, which can lead to the incorporation of D-amino acids into the peptide chain, resulting in impurities that are often difficult to separate from the desired L-peptide bachem.comrsc.org.
The mechanism of racemization can involve the formation of an azlactone intermediate or direct proton abstraction from the alpha-carbon rsc.orgrsc.org. Factors influencing racemization include the coupling reagent, base, solvent, temperature, and the amino acid sequence bachem.comhighfine.comrsc.org. Amino acids with electron-withdrawing groups on the alpha-carbon are more prone to racemization bachem.com. While Boc-protected amino acids, including this compound, generally retain their optical purity upon activation due to the urethane-type protecting group bachem.comrsc.org, the coupling conditions are still critical.
Strategies to control racemization when coupling this compound or peptide fragments containing it involve the careful selection of coupling reagents and additives. Racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used with carbodiimides to form active esters that react with less racemization wikipedia.org. The choice of base is also important; weaker bases like sym.-collidine are sometimes recommended in cases of increased racemization risk compared to stronger bases like DIPEA or NMM bachem.com.
Using specific coupling reagents known for their low racemization potential, such as DEPBT, can also be effective researchgate.net. For solid-phase synthesis, the choice of resin and coupling protocol can influence racemization peptide.comrapp-polymere.com.
Future Directions and Emerging Research Areas
Novel Applications of Boc-Orn-OH in Bioactive Molecule Discovery
The incorporation of non-proteinogenic amino acids like ornithine into peptides and peptidomimetics is a significant strategy in the discovery of new bioactive molecules. This compound, with its available delta-amine for modification, is particularly valuable in this regard. Research is exploring its use in developing peptide-based therapeutics targeting various diseases. Peptides synthesized with this compound can exhibit enhanced stability and bioactivity compared to those composed solely of standard amino acids, making them promising candidates for therapeutic applications smolecule.com.
Ornithine derivatives, including those potentially incorporating the Boc-protected form, are being investigated for a range of biological activities. These include potential roles as enzyme inhibitors, with studies exploring their anti-cancer, anti-inflammatory, and antimicrobial properties ontosight.airesearchgate.net. The versatility of the ornithine scaffold allows for modifications that can lead to compounds with diverse pharmacological profiles ontosight.ai. For instance, studies have explored ornithine derivatives as potent and selective antagonists for receptors like the human prostaglandin (B15479496) EP4 receptor, highlighting their potential in developing targeted therapies nih.gov. The design and synthesis of such compounds require a deep understanding of organic chemistry, biochemistry, and pharmacology, and advances in these areas are expected to lead to new therapeutic agents ontosight.ai.
Furthermore, this compound is utilized in the synthesis of Peptide Nucleic Acids (PNAs), synthetic biomolecules with significant potential in medicine smolecule.com. The solid-phase synthesis strategy, similar to that used for peptides, can incorporate this compound to construct PNA structures smolecule.com.
Integration of this compound in Advanced Materials Science
The unique chemical structure of this compound, particularly its ability to be incorporated into peptides and its potential for further functionalization, presents opportunities in advanced materials science. While direct mentions of this compound specifically in advanced materials are limited in the search results, the broader use of peptide-based structures and ornithine derivatives in creating novel materials suggests potential future directions.
Peptide-based hydrogelators, for example, are being developed by conjugating electronically-active organic molecules with self-assembling peptides researchgate.net. Ornithine residues have been included in such peptide sequences to influence the self-assembly process and the properties of the resulting materials researchgate.net. This indicates that this compound could serve as a protected building block for synthesizing peptide components of these advanced materials, allowing for controlled incorporation and subsequent modification.
The design of peptidomimetic functionalized cholesterol-based lipid nanoparticles for efficient delivery of therapeutic nucleic acids also highlights the potential of ornithine derivatives in materials science applications related to drug delivery systems mdpi.com. Although the specific Boc-protected form might be a synthetic intermediate, the successful integration of ornithine-based peptidomimetics into lipid nanoparticles underscores the relevance of this amino acid in creating functional materials for biomedical applications mdpi.com.
Advancements in Automated Synthesis of this compound Containing Peptides
Automated solid-phase peptide synthesis (SPPS) has revolutionized peptide production, and advancements in this area are crucial for the efficient synthesis of peptides containing non-proteinogenic amino acids like this compound. Boc-based SPPS was one of the initial strategies developed for automated peptide synthesis nih.gov. While Fmoc-based SPPS is also widely used due to its milder deprotection conditions, Boc-based methods, or strategies that incorporate Boc-protected residues like this compound, continue to be refined for specific applications nih.govresearchgate.net.
Research into automated fast flow peptide synthesis aims to significantly reduce synthesis times, which would be beneficial for producing complex peptides containing modified amino acids such as this compound researchgate.net. Overcoming challenges related to chemistry, mechanical construction, and control of peptide synthesizers is key to achieving ultra-rapid synthesis times researchgate.net. The development of simple and effective protocols for both manual and machine-assisted Boc-chemistry SPPS, including the use of high concentrations of Boc-amino acid esters for rapid coupling, contributes to the efficiency of synthesizing peptides with this compound researchgate.net.
The use of Boc-Orn(Boc)-OH in the synthesis of dendrimeric structures also illustrates its role as a building block in multi-step automated or semi-automated synthesis procedures nih.gov. Efficient coupling reactions and deprotection steps are critical in such syntheses nih.gov.
Computational Design and Prediction of this compound Derived Structures
Computational methods are increasingly important in the design and prediction of novel molecules, including peptides and their derivatives. For this compound derived structures, computational approaches can aid in several aspects, from predicting molecular properties to designing sequences with desired biological activities or material properties.
Computational docking, molecular dynamics, and binding free energy calculations are being used in the design and evaluation of ornithine-based enzyme inhibitors, demonstrating the role of computational methods in understanding the interactions of these molecules with biological targets nih.gov. These methods can help predict how modifications to the ornithine structure, potentially including the presence or absence of protecting groups like Boc, might affect binding affinity and biological activity nih.govsmolecule.com.
Furthermore, computational design platforms are being developed for peptide-based and peptide-like systems, which can be applied to predict the self-assembly behavior and properties of structures incorporating this compound or its derivatives researchgate.net. This includes understanding π-π stacking interactions and predicting the formation of supramolecular assemblies like hydrogels researchgate.net.
The use of in silico tools and techniques for designing novel proteins and peptides is an evolving field researchgate.net. This includes altering polypeptide chains to obtain proteins with improved functional properties researchgate.net. Computational approaches can guide the selection of non-proteinogenic amino acids like ornithine and their protected forms like this compound for incorporation into designed sequences to achieve specific structural or functional outcomes.
The study of the supramolecular systems of ornithine derivatives, including the analysis of non-covalent interactions via computational methods, provides insights into their self-assembly and potential for developing more effective formulations frontiersin.org. This level of understanding is crucial for the rational design of new molecules and materials based on this compound.
Q & A
Basic: What are the optimal synthetic routes for Boc-Orn-OH, and how can its purity be validated?
This compound is typically synthesized via Boc-protection of L-ornithine using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system. Purity validation requires triangulation of analytical methods :
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents .
- HPLC (reverse-phase C18 column, UV detection at 214 nm) to assess chromatographic purity (>95% recommended) .
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation (theoretical [M+H]⁺ = 233.28) .
Note: Reproducibility hinges on strict anhydrous conditions during synthesis to prevent Boc-deprotection.
Basic: Why is the Boc group preferred over Fmoc for ornithine protection in specific peptide synthesis contexts?
The Boc group offers acid stability , making it ideal for orthogonal strategies where base-labile protections (e.g., Fmoc) are incompatible. For example:
- This compound is resistant to piperidine, enabling sequential deprotection in multi-step syntheses .
- Compatibility with TFA-mediated global deprotection in final peptide cleavage steps .
Methodological Tip: Pair Boc with acid-labile resin linkers (e.g., Wang resin) to streamline purification .
Advanced: How can researchers systematically evaluate this compound’s stability under varying pH and temperature conditions?
Design a stability-indicating study using accelerated degradation protocols:
- pH variation : Incubate this compound in buffers (pH 2–10, 37°C) and monitor degradation via HPLC at timed intervals .
- Thermal stress : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Data interpretation : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .
Pitfall Avoidance: Control for humidity, which can hydrolyze the Boc group independently of pH .
Advanced: What factors influence this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?
Coupling efficiency depends on:
- Activation reagents : HOBt/DIC or OxymaPure/COMU for reduced racemization .
- Solvent polarity : DMF or DCM for optimal solubility and steric accessibility .
- Reaction time : Monitor via Kaiser test or HPLC to prevent under-/over-coupling .
Advanced Strategy: Use machine learning models to predict coupling yields based on solvent/reagent datasets .
Advanced: How should researchers address contradictions in reported this compound reactivity across studies?
Resolve discrepancies through:
- Cross-validation : Replicate conflicting experiments with standardized reagents and equipment .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., di-Boc derivatives) that may skew reactivity data .
- Contextual analysis : Scrutinize solvent quality, temperature control, and protection strategies in original studies .
Advanced: How to design orthogonal protection strategies for this compound in multi-functional peptide systems?
Adopt a stepwise deprotection framework :
- Combine Boc with photolabile (e.g., NVOC) or enzyme-labile groups (e.g., penicillin acylase-sensitive) .
- Validate orthogonality via selective deprotection assays (e.g., UV exposure followed by TFA treatment) .
Data-Driven Approach: Use HPLC-MS to track intermediate species and ensure no unintended deprotection .
Basic: What analytical techniques are critical for characterizing this compound in post-synthetic workflows?
Beyond NMR/HPLC:
- FT-IR spectroscopy to confirm carbonyl stretching (~1680 cm⁻¹ for Boc carbamate) .
- Chiral HPLC to verify enantiomeric purity, as racemization can occur during synthesis .
- Elemental analysis for empirical formula validation (C10H20N2O4) .
Advanced: What mechanistic insights can be gained from studying this compound’s side reactions during peptide elongation?
Investigate beta-sheet formation or aggregation via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
